1-(2,4-Dichlorophenyl)ethane-1,2-diol

Beschreibung

BenchChem offers high-quality 1-(2,4-Dichlorophenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

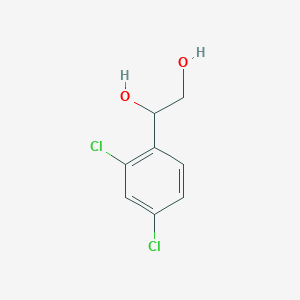

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAZETJSOZQUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021272 | |

| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-28-5 | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)ethane-1,2-diol: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a vicinal diol functionalized with a dichlorinated phenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of the dichlorophenyl group imparts specific lipophilic and electronic properties, while the diol functionality offers multiple points for further chemical modification. Understanding the core physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of its known and predicted properties, outlines a plausible synthetic route, and details relevant analytical techniques for its characterization.

Physicochemical Properties

Core Molecular and Physical Characteristics

The fundamental molecular identifiers and computed physical properties for 1-(2,4-Dichlorophenyl)ethane-1,2-diol are summarized below. These values are essential for stoichiometric calculations, analytical interpretations, and predicting its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | PubChem[1] |

| CAS Number | 14866-28-5 | PubChem[1] |

| Molecular Formula | C₈H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 207.05 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: Experimental values for melting point, boiling point, and specific solubility are not widely reported. For context, a related compound, (S)-1-(2-chlorophenyl)ethane-1,2-diol, has a reported melting point of 68-75 °C and a boiling point of 293 °C. Another related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, has a melting point of 62 °C[2]. These values suggest that 1-(2,4-Dichlorophenyl)ethane-1,2-diol is likely a solid at room temperature with a relatively high boiling point.

Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of two hydroxyl groups suggests potential solubility in polar protic solvents through hydrogen bonding. However, the dichlorophenyl ring introduces significant lipophilicity. Therefore, a mixed solubility profile is expected.

-

Predicted High Solubility: In moderately polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Predicted Moderate to Low Solubility: In non-polar solvents like hexanes and toluene.

-

Predicted Low Solubility: In water, due to the hydrophobic nature of the dichlorinated aromatic ring.

Synthesis Pathway

A common and effective method for the synthesis of vicinal diols from alkenes is through dihydroxylation. A plausible synthetic route to 1-(2,4-Dichlorophenyl)ethane-1,2-diol would, therefore, start from the corresponding styrene derivative, 2,4-dichloro-1-vinylbenzene.

Caption: Proposed synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

Experimental Protocol: Dihydroxylation of 2,4-Dichloro-1-vinylbenzene

This protocol is a generalized procedure based on the well-established Upjohn dihydroxylation, which offers a reliable method for the synthesis of vicinal diols.

Materials:

-

2,4-Dichloro-1-vinylbenzene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloro-1-vinylbenzene in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (approximately 1.1 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

Causality Behind Experimental Choices:

-

NMO as Co-oxidant: Osmium tetroxide is a powerful but toxic and expensive oxidizing agent. Using it in catalytic amounts with a stoichiometric co-oxidant like NMO regenerates the Os(VIII) species, making the process more economical and safer.

-

Acetone/Water Solvent System: This solvent mixture is used to dissolve both the non-polar organic substrate and the polar NMO.

-

Sodium Sulfite Quench: Sodium sulfite is a reducing agent that quenches the reaction by reducing any remaining osmate esters and excess OsO₄.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

Caption: Key analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution. The benzylic proton (CH-OH) would appear as a multiplet, coupled to the methylene protons. The methylene protons (CH₂-OH) would also be a multiplet. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons bearing the hydroxyl groups would appear in the 60-80 ppm range, while the six aromatic carbons would be found in the 120-145 ppm region, with the carbons directly attached to the chlorine atoms being deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. The spectrum would also show characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak [M]⁺ at m/z 206 (for ³⁵Cl isotopes) would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in a rough ratio of 9:6:1). Common fragmentation pathways would include the loss of water, a hydroxymethyl group (CH₂OH), and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

-

Electrospray Ionization (ESI-MS): In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ would likely be observed, providing a softer ionization method that often preserves the molecular ion.

Protocol for GC-MS Analysis: A general protocol for the analysis of chlorinated organic compounds by GC-MS is as follows:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Gas Chromatography: Use a non-polar or moderately polar capillary column (e.g., DB-5ms). Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scanning range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to 1-(2,4-Dichlorophenyl)ethane-1,2-diol by its retention time and compare the obtained mass spectrum with the expected fragmentation pattern and isotopic distribution.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

For general guidance, the safety data for ethane-1,2-diol (ethylene glycol) indicates it can be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[3]. Chlorinated organic compounds as a class can have varying toxicological profiles, and some are known to be persistent in the environment[4]. Therefore, cautious handling is advised.

Conclusion

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical properties, drawing from available data and theoretical predictions. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and similar molecules. As with any chemical entity, a commitment to safety and rigorous analytical characterization is essential for successful and reproducible research outcomes.

References

-

PubChem. 1-(2,4-Dichlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]

-

OPUS. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethane-1,2-diol. [Link]

-

ChemBK. 1,2-Ethanediol, 1-(2,4-dichlorophenyl)-, dimethanesulfonate, (S)-. [Link]

-

National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Chlorine. [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

-

PubChem. 1,2-Dichlor-1,2-Ethandiol. National Center for Biotechnology Information. [Link]

-

Hach. Chlorine Analysis. [Link]

-

Preprints. Experimental and Theoretical Insights to Physicochemical Properties of Aqueous Solutions of 1, 2-Ethanediol and 1, 2, 3-Propanet. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. National Institute of Standards and Technology. [Link]

-

Carl ROTH. Safety Data Sheet: Ethanediol. [Link]

-

RSC Publishing. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. [Link]

-

SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]

-

CPAChem. Safety data sheet. [Link]

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

-

ResearchGate. (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. [Link]

-

Cheméo. Chemical Properties of Ethane, 1,2-dichloro- (CAS 107-06-2). [Link]

-

Quora. How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Dichloroethane. [Link]

-

PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(2,4-Dichlorophenyl)ethane-1,2-diol | C8H8Cl2O2 | CID 13084216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorp ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00430A [pubs.rsc.org]

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)ethane-1,2-diol (CAS: 14866-28-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)ethane-1,2-diol, a key chemical intermediate and known impurity in the synthesis of several widely used azole antifungal agents. This document delves into its physicochemical properties, plausible synthetic pathways, detailed analytical characterization, and its significant role within the pharmaceutical landscape. The guide is intended to serve as a critical resource for researchers and professionals involved in drug development, quality control, and regulatory affairs, offering insights into the causality behind experimental choices and providing validated analytical methodologies.

Chemical Identity and Physicochemical Properties

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a vicinal diol derivative of dichlorobenzene. Its core structure consists of an ethanediol backbone attached to a 2,4-dichlorinated phenyl group.[1] This seemingly simple molecule plays a crucial role as both a potential starting material and a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs).[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 14866-28-5 | [1] |

| Molecular Formula | C₈H₈Cl₂O₂ | [1] |

| Molecular Weight | 207.05 g/mol | [1] |

| IUPAC Name | 1-(2,4-dichlorophenyl)ethane-1,2-diol | [1] |

| Synonyms | (2,4-Dichlorophenyl)ethane-1,2-diol, Econazole Impurity 8 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and dichloromethane. |

Synthesis and Manufacturing Context

The presence of 1-(2,4-dichlorophenyl)ethane-1,2-diol is often linked to the synthesis of azole antifungals such as econazole and miconazole.[2] It can arise as a key intermediate or as a byproduct, making the understanding of its formation critical for process optimization and impurity control.

A plausible and widely utilized method for the synthesis of vicinal diols from alkenes is through dihydroxylation. The logical precursor to 1-(2,4-dichlorophenyl)ethane-1,2-diol would be 2,4-dichlorostyrene. The dihydroxylation of this alkene can be achieved through established methods such as the Upjohn or Sharpless asymmetric dihydroxylation.

Plausible Synthetic Pathway: Dihydroxylation of 2,4-Dichlorostyrene

The conversion of 2,4-dichlorostyrene to 1-(2,4-dichlorophenyl)ethane-1,2-diol involves the addition of two hydroxyl groups across the double bond.

Sources

The Pivotal Role of 1-(2,4-Dichlorophenyl)ethane-1,2-diol in Azole Antifungal Synthesis: A Technical Guide

Foreword: Unveiling the Keystone to Potent Antifungals

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel and effective therapeutic agents is paramount. Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, present a significant global health challenge, necessitating the continuous development of robust antifungal drugs. Within the arsenal of antifungal agents, the azole class stands as a cornerstone of therapy. This guide delves into the critical role of a key, yet often overlooked, building block in the synthesis of some of the most potent azole antifungals: 1-(2,4-Dichlorophenyl)ethane-1,2-diol . While not an antifungal agent in its own right, this vicinal diol and its derivatives are indispensable precursors to blockbuster drugs such as Itraconazole and Luliconazole. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological relevance, and analytical methodologies associated with this pivotal intermediate, thereby empowering the next wave of innovation in antifungal drug discovery.

Section 1: The Synthetic Gateway to Azole Antifungals

The journey to potent triazole antifungals commences with the strategic synthesis of the 1-(2,4-dichlorophenyl)ethane-1,2-diol core. This structure provides the necessary stereochemical framework upon which the complex pharmacophore of drugs like Itraconazole is assembled.

Synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol: A Step-by-Step Protocol

The synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol can be efficiently achieved from the readily available starting material, 2,4-dichloroacetophenone. The following protocol outlines a reliable and scalable method.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol

-

Step 1: Bromination of 2,4-Dichloroacetophenone.

-

To a solution of 2,4-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add bromine (1 equivalent) dropwise at room temperature with constant stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess bromine.

-

The product, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Step 2: Reduction of the Ketone.

-

The crude 2-bromo-1-(2,4-dichlorophenyl)ethanone is dissolved in a suitable solvent like methanol or ethanol.

-

Sodium borohydride (NaBH₄) (1.1 equivalents) is added portion-wise at 0°C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-bromo-1-(2,4-dichlorophenyl)ethanol.

-

-

Step 3: Formation of the Epoxide.

-

The 2-bromo-1-(2,4-dichlorophenyl)ethanol is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and water.

-

A base such as sodium hydroxide or potassium carbonate is added, and the mixture is stirred at room temperature.

-

The reaction leads to the formation of 2-(2,4-dichlorophenyl)oxirane.

-

-

Step 4: Hydrolysis of the Epoxide to the Diol.

-

The epoxide is then subjected to hydrolysis under acidic conditions (e.g., dilute sulfuric acid or perchloric acid in water/acetone) to open the epoxide ring and form 1-(2,4-Dichlorophenyl)ethane-1,2-diol.[1]

-

The diol can be purified by recrystallization or column chromatography.

-

Enantioselective Synthesis of a Key Derivative: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

For the synthesis of modern, stereospecific antifungal agents like Luliconazole, the enantiomerically pure precursor, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is required.[2] Biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone offers a green and highly selective method.[2]

Experimental Protocol: Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol [2]

-

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Carbonyl reductase enzyme (e.g., from Lactobacillus kefir)

-

Coenzyme (e.g., NADP⁺)

-

Co-substrate (e.g., isopropanol)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., DMSO or isopropanol)

-

-

Procedure:

-

Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of the organic co-solvent.

-

Add this solution to the phosphate buffer containing the carbonyl reductase and the coenzyme NADP⁺.

-

Add the co-substrate, isopropanol, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) with shaking.

-

Monitor the conversion of the substrate to the product by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically >98% conversion), extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess.

-

Section 2: The Gateway to Itraconazole: Synthesis of a Key Dioxolane Intermediate

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a versatile precursor for the synthesis of the crucial dioxolane intermediate required for Itraconazole.

Synthesis of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

This multi-step synthesis transforms the diol into a more complex intermediate, ready for coupling with the second half of the Itraconazole molecule.

Experimental Protocol: Synthesis of the Dioxolane Intermediate

-

Step 1: Ketalization of 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

-

React 1-(2,4-Dichlorophenyl)ethane-1,2-diol with a suitable ketone or aldehyde acetal (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

-

-

Step 2: Introduction of the Triazole Moiety.

-

The hydroxyl group of the dioxolane is first converted to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).

-

The resulting sulfonate ester is then reacted with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate) to displace the leaving group and form the triazolylmethyl-dioxolane derivative.

-

-

Step 3: Functional Group Manipulation.

-

Depending on the protecting groups used during the ketalization step, a deprotection step may be necessary to reveal the primary alcohol, yielding cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.[3]

-

The overall synthetic pathway from 2,4-dichloroacetophenone to the key itraconazole intermediate is depicted in the following diagram:

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Section 4: In Vitro Evaluation of Antifungal Activity

To assess the efficacy of the final antifungal compounds synthesized from 1-(2,4-Dichlorophenyl)ethane-1,2-diol derivatives, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution for MIC Determination [4]

-

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent (e.g., Itraconazole) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the antifungal dilutions, as well as to a drug-free growth control well.

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control. [5]This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 492 nm). [4] Table 1: Representative MIC Values for Itraconazole against Candida albicans

-

| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Susceptible | ≤0.125 | 0.015 - 0.03 | 0.06 - 0.125 |

| Resistant | ≥1.0 | >1.0 | >1.0 |

Note: MIC values can vary depending on the specific strain and testing conditions. These values are for illustrative purposes. [6][7]

Quantification of Ergosterol Content

To confirm the mechanism of action, the effect of the antifungal compound on ergosterol biosynthesis can be quantified.

Experimental Protocol: Ergosterol Quantification [8]

-

Procedure:

-

Fungal Culture: Grow the fungal isolate in the presence of varying concentrations of the antifungal agent.

-

Cell Harvesting: Harvest the fungal cells by centrifugation.

-

Saponification: Treat the cell pellet with alcoholic potassium hydroxide to saponify the cellular lipids.

-

Extraction: Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent such as n-heptane or hexane.

-

Quantification: Analyze the extracted lipids by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). Ergosterol has a characteristic absorption spectrum with a peak at 282 nm. [9] Table 2: Effect of an Azole Antifungal on Ergosterol Content in Candida albicans

-

| Antifungal Concentration (µg/mL) | Mean Ergosterol Content (% of control) |

| 0 (Control) | 100 |

| 0.125 | 45 |

| 0.25 | 25 |

| 0.5 | 10 |

| 1.0 | <5 |

Note: Data are illustrative and represent the dose-dependent inhibition of ergosterol synthesis. [8]

Section 5: Conclusion and Future Perspectives

1-(2,4-Dichlorophenyl)ethane-1,2-diol and its chiral derivatives are not merely synthetic curiosities; they are the foundational elements from which potent, life-saving antifungal medications are built. A thorough understanding of their synthesis and their role in the construction of complex azole antifungals is crucial for the continued development of new therapies to combat the growing threat of fungal resistance. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers in this field. Future research will undoubtedly focus on the development of even more efficient and stereoselective synthetic routes to these key intermediates, as well as the exploration of novel molecular scaffolds derived from this versatile chemical entity, to address the unmet medical needs in the treatment of fungal diseases.

References

- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents.

-

Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(9), 3352–3357. Available at: [Link]

-

Johnson, E. M., & Warnock, D. W. (2002). Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables. Journal of Antimicrobial Chemotherapy, 49(5), 715–725. Available at: [Link]

- CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents.

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents.

-

Wikipedia. Dihydroxylation. Available at: [Link]

- WO2011121594A1 - A process for the preparation of itraconazole - Google Patents.

- CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents.

-

CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-(-[2][8][10] triazole-1-methyl )- [2][5]dioxolane -4-Methyl methanesulfonate - Google Patents. Available at:

- CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof ... - Google Patents.

-

A Process For The Preparation Of Itraconazole - Quick Company. Available at: [Link]

-

Exploring the Synthesis and Chemical Properties of 2,4-Dichloroacetophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nakahara, H., & Kume, H. (2001). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology, 32(3), 237-240. Available at: [Link]

-

Badiee, P., Alborzi, A., & Moeini, M. (2018). High prevalence of itraconazole resistance among Candida parapsilosis isolated from Iran. Current medical mycology, 4(2), 24–28. Available at: [Link]

-

Aslan, G., & Gul, M. (2018). In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. Medical science monitor : international medical journal of experimental and clinical research, 24, 8254–8260. Available at: [Link]

-

Rasch, M., & Bärlocher, F. (2020). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 6(4), 226. Available at: [Link]

-

Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available at: [Link]

- WO1998047843A1 - Process for the hydroxylation of 1,4-dichlorobenzene - Google Patents.

-

9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. (2020). Available at: [Link]

-

Kinetics and Mechanism of Styrene Epoxidation by Chlorite: Role of Chlorine Dioxide. (2025). PubMed. Available at: [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. Available at: [Link]

-

Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015). Available at: [Link]

-

Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. - STEM - Unipd. Available at: [Link]

-

How do we convert ethane to ethane diol? - Quora. (2018). Available at: [Link]

-

Organic Chemistry - Dihydroxylation (Addition Reaction of Alkenes) - YouTube. (2020). Available at: [Link]

-

Dihydroxylation of styrene derivatives using aq. PMSa - ResearchGate. Available at: [Link]

-

Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method. (2016). PubMed. Available at: [Link]

-

Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. (1998). PubMed Central. Available at: [Link]

-

MIC 80 values of fluconazole, itraconazole and voriconazole for individual C. glabrata strains. - ResearchGate. Available at: [Link]

-

MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. Available at: [Link]

-

(PDF) Determination of ergosterol in cellular fungi by HPLC. A modified technique. (2014). Available at: [Link]

-

Quantitative analysis of ergosterol content in Candida albicans after... - ResearchGate. Available at: [Link]

-

Ergosterol extraction - Microbiology Society. Available at: [Link]

-

Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders - MDPI. Available at: [Link]

-

Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. High prevalence of itraconazole resistance among Candida parapsilosis isolated from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol

An Application Guide to the Asymmetric Synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol

Abstract

(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol is a high-value chiral building block, primarily utilized as a key intermediate in the synthesis of advanced antifungal agents, such as Luliconazole and Miconazole.[1][2] The precise installation of its stereocenters is critical for the biological activity of the final active pharmaceutical ingredient (API). This document provides a detailed technical guide for researchers and drug development professionals, outlining two robust and highly selective methods for its synthesis: Biocatalytic Asymmetric Reduction and Sharpless Asymmetric Dihydroxylation. The guide explains the fundamental principles behind each method, provides step-by-step laboratory protocols, and includes comprehensive guidelines for characterization and quality control, ensuring the reliable and reproducible synthesis of the target enantiomer.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol (PubChem CID: 13084216) is a vicinal diol whose stereochemical integrity is paramount.[3] While classical chemical synthesis often yields racemic mixtures requiring challenging resolutions, asymmetric synthesis offers a direct route to the desired enantiomer, improving process efficiency and reducing costs.[2]

This guide details two premier strategies for achieving this transformation:

-

Biocatalytic Asymmetric Reduction: This method employs a ketoreductase (KRED) enzyme to reduce a prochiral α-hydroxyketone precursor with exceptionally high stereoselectivity. This approach is lauded for its green chemistry profile, mild reaction conditions, and often near-perfect enantiomeric excess (>99% ee).[1]

-

Sharpless Asymmetric Dihydroxylation (AD): A Nobel Prize-winning chemical transformation, this method converts the corresponding alkene (2,4-dichlorostyrene) into the chiral diol using a catalytic amount of osmium tetroxide and a chiral ligand.[4] It is a highly reliable and versatile method applicable to a wide range of substrates.

The choice between these methods depends on substrate availability, laboratory equipment (fermentation capabilities for biocatalysis vs. handling of osmium tetroxide for Sharpless AD), and cost considerations.

Caption: Overview of the two primary synthetic routes.

Method 1: Biocatalytic Asymmetric Reduction

Principle and Rationale

This protocol leverages the stereo-discriminating power of a ketoreductase (KRED) enzyme. KREDs are oxidoreductases that catalyze the reduction of ketones to alcohols using a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). To make the process catalytic with respect to the expensive cofactor, a regeneration system is employed. The most common system pairs a dehydrogenase (e.g., glucose dehydrogenase, GDH) with a sacrificial substrate (e.g., glucose), which continuously reduces NADP+ back to NADPH.

The high fidelity of the enzyme's active site ensures that the hydride is delivered to one specific face of the prochiral ketone, leading to the formation of the (S)-alcohol with high enantiopurity. This method is particularly advantageous for its operational simplicity, mild aqueous conditions (ambient temperature and neutral pH), and environmental compatibility.[2]

Experimental Protocol

Materials and Reagents:

-

Substrate: 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one

-

Enzyme: A commercially available ketoreductase selective for producing (S)-alcohols (e.g., KRED-P1-B01 or similar).

-

Cofactor Regeneration: NADP+, Glucose Dehydrogenase (GDH), D-Glucose.

-

Buffer: 100 mM Potassium phosphate buffer, pH 7.0.

-

Solvent: Isopropanol (for substrate dissolution), Ethyl acetate (for extraction).

-

Standard Lab Equipment: Temperature-controlled shaker, pH meter, separatory funnel, rotary evaporator, silica gel for chromatography.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 500 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Reaction Setup: In a 250 mL Erlenmeyer flask, add 100 mL of the phosphate buffer. To this, add D-glucose (1.5 g), NADP+ (20 mg), and GDH (20 mg). Swirl gently to dissolve.

-

Enzyme Addition: Add the selected KRED enzyme (typically 10-20 mg, consult manufacturer's datasheet for optimal loading).

-

Substrate Addition: Dissolve the substrate, 1-(2,4-dichlorophenyl)-2-hydroxyethan-1-one (1.0 g, 4.88 mmol), in a minimal amount of isopropanol (approx. 2-3 mL). Add this solution dropwise to the reaction flask with gentle swirling.

-

Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 180 rpm.

-

Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 100 µL) every 2-4 hours. Quench the enzyme with an equal volume of acetonitrile, centrifuge, and analyze the supernatant by TLC or HPLC. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, add 100 mL of ethyl acetate to the flask. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diol.

Data and Expected Results

| Parameter | Expected Value |

| Chemical Yield | 85 - 95% |

| Enantiomeric Excess (ee) | > 99% (S) |

| Purity (post-chromatography) | > 98% |

| Appearance | White to off-white solid |

Method 2: Sharpless Asymmetric Dihydroxylation

Principle and Rationale

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis for converting alkenes to chiral vicinal diols.[5] The reaction mechanism involves the cycloaddition of osmium tetroxide (OsO₄) to the double bond of 2,4-dichlorostyrene. The key to asymmetry is a chiral quinine-based ligand which coordinates to the osmium, creating a chiral pocket that directs the osmylation to a specific face of the alkene.

For convenience, a pre-packaged mixture of reagents, known as AD-mix, is used.[4][6] To obtain the (S)-diol from a 1,1-disubstituted or monosubstituted alkene like ours, AD-mix-β is the reagent of choice. AD-mix contains the catalyst (K₂OsO₂(OH)₄), the chiral ligand ((DHQD)₂-PHAL), and the re-oxidant (K₃Fe(CN)₆), which regenerates the Os(VIII) from the Os(VI) state, allowing for a catalytic cycle.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. 1-(2,4-Dichlorophenyl)ethane-1,2-diol | C8H8Cl2O2 | CID 13084216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol, a dichlorinated aromatic diol of interest in pharmaceutical development, environmental analysis, and metabolic studies. The inherent polarity and thermal characteristics of this analyte present unique analytical challenges. This document explores two primary, validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sample preparation and instrument parameters to the interpretation of complex fragmentation patterns, ensuring researchers can develop robust and reliable analytical protocols.

Analyte Profile and Physicochemical Properties

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a chlorinated organic compound whose accurate identification and quantification are crucial in various scientific contexts. It may arise as a synthetic intermediate or a metabolite of other chlorinated phenyl compounds.[1][2] Its structure, featuring a dichlorinated aromatic ring and a vicinal diol group, dictates its analytical behavior.

A foundational understanding of its properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O₂ | [3] |

| Molecular Weight | 207.05 g/mol | [3] |

| Exact Mass | 205.9901349 Da | [3] |

| Structure | ||

| Polarity | High (due to two hydroxyl groups) | Inferred |

| LogP (Predicted) | 1.6 | [3] |

Core Analytical Strategy: A Dichotomous Approach

The analysis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol requires a carefully considered strategy that accommodates its polar diol functionality and the thermally stable dichlorophenyl moiety. The two hydroxyl groups decrease volatility and increase the risk of thermal degradation in a hot GC inlet, while the overall structure is amenable to mass spectrometric detection. Therefore, a decision between GC-MS and LC-MS is the primary strategic choice.

This decision workflow is guided by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Caption: Decision workflow for selecting the optimal mass spectrometric method.

The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of halogenated organic compounds.[4] However, the high polarity and low volatility of the diol functional groups in the target analyte necessitate a chemical derivatization step to prevent poor peak shape and on-column degradation. Silylation is the most common approach, where active hydrogens on the hydroxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group. This process dramatically increases the analyte's volatility and thermal stability, making it suitable for GC analysis.

The Rationale for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is intrinsically well-suited for the analysis of polar and thermally labile compounds, as it does not require the analyte to be vaporized.[5][6] Reversed-phase liquid chromatography can effectively separate the analyte from matrix components. Coupling this with a soft ionization technique like Electrospray Ionization (ESI) allows for the generation of intact molecular ions with high efficiency, providing excellent sensitivity and specificity, particularly when using tandem mass spectrometry (MS/MS).[7]

Protocol 1: GC-MS Analysis via Silylation

This protocol provides a self-validating system for the robust analysis of the analyte in clean sample matrices. The use of Electron Ionization (EI) provides reproducible, library-searchable mass spectra.

Step 1: Sample Preparation and Derivatization

The conversion of the polar diol to a nonpolar silyl ether is the critical step for successful GC-MS analysis.

-

Aliquot Preparation: Transfer 100 µL of the sample extract (dissolved in a volatile solvent like ethyl acetate or hexane) into a 2 mL autosampler vial.

-

Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to avoid excessive heat to prevent analyte degradation.

-

Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before analysis. The resulting di-TMS ether derivative is now amenable to GC-MS.

Step 2: Instrumental Parameters

These parameters are based on standard methods for analyzing semi-volatile chlorinated compounds and should be optimized for the specific instrument in use.[8]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injector | Split/Splitless (1 µL injection) | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |

| Liner | Deactivated, single taper with glass wool | A deactivated liner is crucial to prevent adsorption or degradation of the analyte. |

| Injector Temperature | 260°C | Hot enough to ensure rapid volatilization of the TMS-derivative without causing thermal breakdown. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS) | Standard nonpolar column offering excellent resolution for a wide range of organic compounds.[9] |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation of the analyte from potential matrix interferences. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Hard ionization technique that produces characteristic, repeatable fragmentation patterns. |

| Ionization Energy | 70 eV | Standardized energy that allows for comparison with commercial and public mass spectral libraries. |

| Source Temperature | 230°C | Optimized to maintain ion formation efficiency and minimize contamination. |

| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |

| Mass Range | m/z 50-550 | Covers the mass of the derivatized molecule and its key fragments. |

Protocol 2: LC-MS/MS Direct Analysis

This protocol is ideal for high-sensitivity, high-throughput analysis, especially in complex biological or environmental matrices, without the need for derivatization.

Step 1: Sample Preparation

-

Dilution: Dilute the sample extract in an appropriate mobile phase-compatible solvent (e.g., 50:50 Methanol:Water) to ensure compatibility with the reversed-phase system.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove particulates and protect the LC column and MS instrument.

Step 2: Instrumental Parameters

The following conditions are a robust starting point for method development on most modern LC-MS/MS systems.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph (LC) | ||

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column providing good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better ionization in positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 10% B to 95% B over 8 minutes, hold 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column of more nonpolar interferences. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |

| Mass Spectrometer (MS/MS) | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique ideal for polar molecules.[7] Positive mode is likely to form [M+H]⁺ or [M+Na]⁺ adducts. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |

| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 450°C | High flow and temperature are required to efficiently desolvate the mobile phase droplets. |

| Full Scan Range | m/z 100-300 | To identify the parent ion during method development. |

| MRM Transitions | (To be determined experimentally) | |

| Precursor Ion (Q1) | ~m/z 207 (for [M+H]⁺) | The protonated molecular ion. The isotopic pattern should be confirmed. |

| Product Ions (Q3) | e.g., m/z 189 (Loss of H₂O), m/z 173 (Loss of CH₂OH) | These transitions provide high specificity and sensitivity for quantification. |

Data Interpretation: Predicting Fragmentation

Accurate interpretation of the mass spectrum is key to confident identification. The fragmentation behavior is highly dependent on the ionization method used.

GC-MS (EI) Fragmentation of the di-TMS Derivative

Under 70 eV EI conditions, extensive fragmentation is expected. The mass spectrum will be complicated by the presence of two chlorine atoms and two TMS groups.

-

Molecular Ion (M⁺˙): The molecular ion of the di-TMS derivative (C₁₄H₂₄Cl₂O₂Si₂) will have a theoretical m/z of 350. The isotopic pattern for two chlorine atoms will be clearly visible, with relative intensities of approximately 9:6:1 for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks, respectively.[10][11]

-

Key Fragmentations:

-

Loss of a Methyl Group (-15 Da): A common fragmentation for TMS derivatives, leading to a stable ion at m/z 335.

-

Alpha-Cleavage: The C-C bond between the two silylated carbons is prone to cleavage. This can result in fragments such as the dichlorophenyl-CH(OTMS)⁺ ion at m/z 247.

-

Dichlorophenyl Cation: A fragment corresponding to the dichlorophenyl ring at m/z 145.

-

TMS-related Ions: Characteristic ions for silyl compounds will be present, such as m/z 73 ([Si(CH₃)₃]⁺).

-

Caption: Predicted EI fragmentation pathway for the di-TMS derivative.

LC-MS (ESI) Fragmentation

ESI is a soft ionization technique, so the full scan spectrum will be dominated by the pseudomolecular ion.

-

Positive Mode: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 207, along with its corresponding [M+2+H]⁺ and [M+4+H]⁺ isotopic peaks. Sodium adducts [M+Na]⁺ at m/z 229 may also be present.

-

Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 205 would be expected.

-

Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the m/z 207 precursor ion would likely yield product ions from the neutral loss of water ([M+H-H₂O]⁺) at m/z 189 and formaldehyde ([M+H-CH₂O]⁺) at m/z 177, which are characteristic losses for protonated diols.

References

- Benchchem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.

- Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m.

- PubChem. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol.

- Chemsrc. 1,2-bis(4-chlorophenyl)ethane-1,2-diol | CAS#:38152-44-2.

- SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol.

- Gold, B., & Brunk, G. (1982). Metabolism of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, and 1-chloro-2,2-bis(p-chlorophenyl)ethene in the hamster. PubMed.

- ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.

- ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol.

- Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library.

- MDPI. Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route.

- Gold, B., Leuschen, T., Brunk, G., & Ringenberg, L. (1981). A mechanistic study of the metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). PubMed.

- Emary, Z., & Wilson, J. W. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.

- Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.

- Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for 1,2-Dichloroethane.

- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.

- Michigan State University. Mass Spectrometry.

- LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.

- ResearchGate. (PDF) HPLC-MS/MS of Highly Polar Compounds.

- ResearchGate. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.

- ScienceDirect. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes.

- U.S. Environmental Protection Agency. (1972). DDT Chemistry, Metabolism, and Toxicity.

- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.

- MDPI. 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers.

- cromlab-instruments.es. Analysis of Chlorinated Pesticides by GC/MS.

- PubMed. LC-MS metabolomics of polar compounds.

- Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.

- Radicals and Mass Spectrometry (MS) Spring 2021.

- Chemguide. mass spectra - the M+2 peak.

- Advanced Journal of Chemistry, Section A. Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.

- ChemicalBook. 1-(4-chlorophenyl)ethane-1,2-diol.

- Quora. (2020). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry.

- Sciencemadness Discussion Board. (2021). 1,2 dichloroethane synthesis.

- PubChem. 1-(4-Chlorophenyl)ethane-1,2-diol.

- BenchChem. Exploring (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethan-1-ol: Properties and Applications.

- PubChem. 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

Sources

- 1. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 2. Metabolism of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, and 1-chloro-2,2-bis(p-chlorophenyl)ethene in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,4-Dichlorophenyl)ethane-1,2-diol | C8H8Cl2O2 | CID 13084216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cromlab-instruments.es [cromlab-instruments.es]

- 10. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2,4-Dichlorophenyl)ethane-1,2-diol

Welcome to the technical support center for the synthesis of 1-(2,4-dichlorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Introduction

1-(2,4-Dichlorophenyl)ethane-1,2-diol is a valuable vicinal diol, often synthesized as a chiral intermediate in the development of antifungal agents and other pharmaceuticals. The presence of the electron-withdrawing dichlorophenyl group presents unique challenges in achieving high yields and purity. This guide will explore the two primary synthetic routes and provide detailed troubleshooting for each.

Part 1: Dihydroxylation of 2,4-Dichlorostyrene

This is a direct and atom-economical approach to introduce the vicinal diol functionality. The primary methods involve syn-dihydroxylation using powerful oxidizing agents.

Reaction Pathway: Dihydroxylation of 2,4-Dichlorostyrene

Caption: Dihydroxylation of 2,4-Dichlorostyrene to 1-(2,4-Dichlorophenyl)ethane-1,2-diol.

Frequently Asked Questions & Troubleshooting

Q1: My dihydroxylation reaction with potassium permanganate (KMnO4) is giving a low yield and a complex mixture of products. What is happening?

A1: This is a common issue when using potassium permanganate, a strong and often aggressive oxidizing agent. The primary culprit is over-oxidation.[1][2]

-

Causality: The desired vicinal diol is susceptible to further oxidation by KMnO4, which can cleave the carbon-carbon bond to form 2,4-dichlorobenzaldehyde and formaldehyde.[3] Under harsh conditions (high temperature, high concentration of KMnO4, or acidic pH), this cleavage becomes a significant side reaction. The electron-withdrawing nature of the dichlorophenyl group can make the diol more prone to this cleavage.

-

Troubleshooting Steps:

-

Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C. This is critical to moderate the reactivity of the permanganate.

-

pH Control: The reaction should be performed under basic conditions (pH > 8) to stabilize the intermediate manganate ester and minimize over-oxidation.[4] A buffer solution can be beneficial.

-

Slow Addition: Add the KMnO4 solution slowly to the stirred alkene solution to avoid localized high concentrations of the oxidant.

-

Stoichiometry: Use a carefully controlled amount of KMnO4 (typically 1.0-1.2 equivalents).

-

Q2: I am using the Upjohn dihydroxylation (catalytic OsO4 with NMO as a co-oxidant) and the reaction is sluggish or incomplete. How can I improve the conversion?

A2: The Upjohn dihydroxylation is generally a milder and more reliable method than using stoichiometric KMnO4.[1] However, the electron-deficient nature of 2,4-dichlorostyrene can slow down the reaction rate, as osmium tetroxide reacts faster with electron-rich alkenes.

-

Causality: The initial step of the reaction is the electrophilic attack of OsO4 on the alkene. Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the double bond, thus slowing down this step.

-

Troubleshooting Steps:

-

Increase Catalyst Loading: While typically used in catalytic amounts (0.1-2 mol%), increasing the loading of OsO4 to 2-5 mol% can enhance the reaction rate for less reactive substrates.

-

Solvent System: A common solvent system is a mixture of acetone and water or t-butanol and water. Ensure adequate solubility of the styrene starting material. The addition of a small amount of pyridine can sometimes accelerate the reaction.

-

Reaction Time: Electron-deficient styrenes may require longer reaction times. Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.

-

Purity of NMO: Ensure the N-methylmorpholine N-oxide (NMO) is of high purity and anhydrous, as impurities can interfere with the catalytic cycle.

-

Q3: I am considering the Sharpless Asymmetric Dihydroxylation to obtain a chiral diol. What are the key considerations for this substrate?

A3: The Sharpless Asymmetric Dihydroxylation is an excellent method for producing enantiomerically enriched vicinal diols.[5] The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemical outcome.

-

Causality: The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the dihydroxylation.

-

Key Considerations:

-

Ligand Choice: Use AD-mix-β for (R,R)-diol and AD-mix-α for (S,S)-diol from terminal alkenes.

-

Reaction Conditions: The reaction is typically run at low temperatures (0°C) in a t-butanol/water solvent system.

-

Substrate Limitations: While generally robust, the enantioselectivity can be lower for some electron-deficient styrenes. It is advisable to run a small-scale test reaction and determine the enantiomeric excess (ee) of the product.

-

Slow Reaction: Similar to the Upjohn conditions, expect a potentially slower reaction rate due to the electron-withdrawing nature of the substrate.

-

| Parameter | Recommended Range for Dihydroxylation |

| Temperature | 0°C to room temperature |

| Catalyst Loading (OsO4) | 0.1 - 5 mol% |

| Co-oxidant (NMO) | 1.1 - 1.5 equivalents |

| Solvent System | Acetone/Water, t-Butanol/Water (typically 1:1 to 10:1) |

| Reaction Time | 4 - 24 hours (monitor by TLC/GC-MS) |

Part 2: Hydrolysis of 2-chloro-1-(2,4-dichlorophenyl)ethanol

This two-step approach involves the initial synthesis of a chlorohydrin followed by hydrolysis to the diol. This route offers an alternative to direct dihydroxylation and can be advantageous in certain contexts.

Reaction Pathway: Hydrolysis of Chlorohydrin

Caption: Synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diol via a chlorohydrin intermediate.

Frequently Asked Questions & Troubleshooting

Q1: My attempt to hydrolyze the chlorohydrin with a strong base resulted in a significant amount of an unexpected byproduct. What could it be?

A1: The most likely byproduct under strong basic conditions is the corresponding epoxide, 2-(2,4-dichlorophenyl)oxirane.

-

Troubleshooting Steps:

-

Choice of Base: A milder base, such as sodium bicarbonate or potassium carbonate, in a biphasic system or an aqueous solvent can favor the direct hydrolysis over epoxide formation.

-

Solvent: Ensure the presence of sufficient water to act as a nucleophile for the opening of any transiently formed epoxide. A solvent system like THF/water or dioxane/water is often effective.

-

One-Pot Procedure: It is possible to perform the hydrolysis in a one-pot manner where the epoxide is formed in situ and immediately hydrolyzed. This often involves heating the chlorohydrin in an aqueous basic solution.

-

Q2: The hydrolysis of my chlorohydrin is incomplete, even after prolonged reaction times. What factors could be hindering the reaction?

A2: Incomplete hydrolysis can be due to several factors, including insufficient base, poor solubility, or an inappropriate solvent system.

-

Causality: The hydrolysis requires a stoichiometric amount of base to neutralize the HCl generated. If the chlorohydrin or the base is not sufficiently soluble in the reaction medium, the reaction will be slow or stall.

-

Troubleshooting Steps:

-

Stoichiometry of Base: Ensure at least one equivalent of base is used. For less reactive substrates, a slight excess (1.1-1.5 equivalents) may be beneficial.

-

Solubility: The use of a co-solvent such as THF, dioxane, or ethanol can improve the solubility of the organic substrate in the aqueous base.

-

Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures.

-

Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic-soluble chlorohydrin and the aqueous base.

-

Q3: How can I purify the final 1-(2,4-dichlorophenyl)ethane-1,2-diol product?

A3: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

-

Common Impurities:

-

From Dihydroxylation: Unreacted styrene, over-oxidation products (e.g., 2,4-dichlorobenzaldehyde), and residual catalyst.

-

From Hydrolysis: Unreacted chlorohydrin, intermediate epoxide, and salts from the base.

-

-

Purification Methods:

-

Extraction: A standard aqueous workup is the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. If the reaction was basic, a wash with a dilute acid (e.g., 1M HCl) followed by a brine wash is recommended. If the reaction was acidic, a wash with a dilute base (e.g., saturated sodium bicarbonate) followed by brine is appropriate.

-

Recrystallization: This is often the most effective method for obtaining high-purity diol. Common solvent systems for aryl vicinal diols include:

-

Toluene

-

Ethyl acetate/hexanes

-

Dichloromethane/hexanes

-

Water (if the diol has some water solubility)

-

-

Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

| Parameter | Recommended Range for Hydrolysis |

| Base | NaOH, KOH, K2CO3, NaHCO3 |

| Base Stoichiometry | 1.0 - 1.5 equivalents |

| Solvent System | Water, THF/Water, Dioxane/Water, Ethanol/Water |

| Temperature | Room temperature to 60°C |

| Reaction Time | 2 - 12 hours (monitor by TLC/GC-MS) |

General Troubleshooting

Problem: My final product is an oil and I cannot get it to crystallize.

-

Possible Cause: The presence of impurities can often inhibit crystallization.

-

Solution:

-

Purity Check: Analyze the oil by TLC, GC-MS, or NMR to identify the major components.

-

Chromatography: Purify a small sample by column chromatography to obtain a pure sample. This can often induce crystallization in the bulk material upon seeding.

-

Solvent Screening: Try a wider range of solvent systems for recrystallization. Sometimes, a small amount of a "bad" solvent can help induce crystallization from a "good" solvent.

-

Problem: The reaction is not proceeding to completion as monitored by TLC.

-

Possible Causes:

-

Deactivated catalyst or reagent.

-

Insufficient reaction time or temperature.

-

Poor solubility of starting materials.

-

-

Solution:

-

Reagent Quality: Use fresh, high-purity reagents.

-

Reaction Conditions: If the reaction is clean but incomplete, consider extending the reaction time or cautiously increasing the temperature.

-

Solubility: Ensure all reactants are soluble in the chosen solvent system. If not, consider a different solvent or the use of a co-solvent.

-

By carefully considering the reaction mechanism and potential side reactions, and by systematically troubleshooting experimental challenges, the synthesis of 1-(2,4-dichlorophenyl)ethane-1,2-diol can be optimized to achieve high yields and purity.

References

- de Andrade, V. S. C., & de Mattos, M. C. S. (2016). A Simple and Efficient Method for the Regioselective Conversion of Epoxides to Vicinal Halohydrins and Dihalides Using Trihaloisocyanuric Acid/Triphenylphosphine. Synthesis, 48(09), 1381-1388.

- Chemistry LibreTexts. (2020, August 15). 9.

-

University of Calgary. (n.d.). Ch15: Alkenes to 1,2-diols. Retrieved from [Link]

- Advanced Journal of Chemistry, Section A. (2022). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.

-

ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. Retrieved from [Link]

- Wikipedia. (2023, December 2).

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

- Khan Academy. (n.d.).

- Organic Syntheses. (n.d.). 1,2-Ethanedithiol.

- Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide)

- Request PDF. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)

- Chegg. (2019, January 30). Solved: The base catalyzed hydrolysis of the 1,2-chlorohydrin.

- Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family.

- Organic Chemistry Portal. (n.d.). Diol synthesis by substitution.

- Pan, T., Shao, Z., Xue, M., Li, Y., Zhao, L., & Zhang, Y. (2024). Metal-free electrochemical dihydroxylation of unactivated alkenes.

- McNamara, C. A., Woods, D. C., Lewis, S. M., Bradley, M., & Frey, J. G. (2005). Optimization of asymmetric dihydroxylation through optimal designed experiments. University of Southampton.

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- Semantic Scholar. (n.d.).

- Chemistry LibreTexts. (2020, August 15). 9.

- Encyclopedia.pub. (2023, April 3).

- Google Patents. (n.d.).

- Transtutors. (2014, October 17). Base-catalyzed hydrolysis of the 1,2-chlorohydrin 1 is found to....

- Request PDF. (n.d.).

- University of Southampton. (2005). Optimization of asymmetric dihydroxylation through optimal designed experiments.

- NPTEL. (n.d.). 1.1.

- Scribd. (n.d.).

- ResearchGate. (n.d.).

- Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.

- YouTube. (2020, July 28). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

- Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.

- Organic Reactions. (n.d.).

- Google Patents. (n.d.). Process for reducing the amount of DDT-related impurities in 1,1-bis(chlorophenyl).

- YouTube. (2019, April 14).

- YouTube. (2020, February 22). Epoxide Formation Mechanism Using Cl2 And H2O | Organic Chemistry.

- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.

- Wikipedia. (n.d.).

- Google Patents. (n.d.). Process for preparing 1, 2-ethanedithiol.